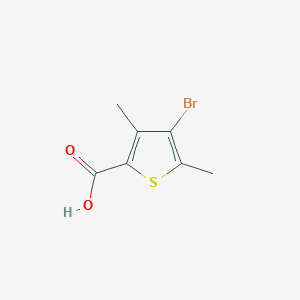

4-Bromo-3,5-dimethylthiophene-2-carboxylic acid

Description

4-Bromo-3,5-dimethylthiophene-2-carboxylic acid is a thiophene-based heterocyclic compound featuring a bromine substituent at the 4-position, methyl groups at the 3- and 5-positions, and a carboxylic acid group at the 2-position. For instance, brominated thiophenes are often utilized as intermediates in coupling reactions due to the reactivity of the bromine substituent .

Properties

IUPAC Name |

4-bromo-3,5-dimethylthiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO2S/c1-3-5(8)4(2)11-6(3)7(9)10/h1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFQWFEFERRBZGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1Br)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3,5-dimethylthiophene-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the bromination of 3,5-dimethylthiophene-2-carboxylic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst . The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product with high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize by-products. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3,5-dimethylthiophene-2-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

Major Products Formed:

Substitution: Formation of derivatives with different functional groups.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols or aldehydes.

Scientific Research Applications

4-Bromo-3,5-dimethylthiophene-2-carboxylic acid has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a precursor for active pharmaceutical ingredients (APIs).

Industry: Utilized in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and other advanced materials

Mechanism of Action

The mechanism of action of 4-Bromo-3,5-dimethylthiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and carboxylic acid group can influence its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 4-bromo-3,5-dimethylthiophene-2-carboxylic acid with heterocyclic analogs from the evidence, focusing on structural features, physicochemical properties, and applications.

*Estimated using computational tools (e.g., ChemDraw).

Key Comparisons:

Heterocyclic Core Influence :

- Thiophene (aromatic, sulfur-containing): Exhibits higher electron density compared to pyrroles or pyrazoles, enhancing electrophilic substitution reactivity. Bromine at C4 facilitates Suzuki-Miyaura couplings, common in materials science .

- Pyrrole (nitrogen-containing): Lower LogP (2.57 vs. ~2.8 for thiophene analog) due to reduced hydrophobicity. The ester group in the pyrrole derivative () improves solubility compared to the carboxylic acid in the thiophene analog .

- Pyrazole (two nitrogen atoms): Higher polarity (PSA ~75.4 vs. ~66.4 for thiophene) due to additional hydrogen-bond acceptors, making pyrazole derivatives preferable in drug design .

Substituent Effects :

- Bromine : Acts as a leaving group in cross-coupling reactions. In thiophenes, bromine’s position (C4 vs. C2 in pyrazoles) affects regioselectivity during functionalization .

- Methyl Groups : Electron-donating methyl substituents (C3/C5 in thiophene vs. C1/C5 in pyrazole) stabilize the heterocycle and modulate steric hindrance.

- Carboxylic Acid : The free acid in the thiophene derivative enhances metal coordination capability compared to esterified pyrroles, though at the cost of reduced cell permeability .

Synthetic Utility :

Biological Activity

4-Bromo-3,5-dimethylthiophene-2-carboxylic acid is a thiophene derivative that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound features a thiophene ring substituted with bromine and two methyl groups, along with a carboxylic acid functional group. This unique substitution pattern contributes to its reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Properties

- The compound has been investigated for its antimicrobial effects against various pathogens. Studies suggest that it may inhibit bacterial growth by interfering with cellular processes.

2. Anticancer Activity

- Preliminary studies have shown that derivatives of thiophene carboxylic acids can inhibit cancer cell proliferation. For instance, structure-activity relationship (SAR) studies have highlighted its potential as an inhibitor of d-amino acid oxidase (DAO), which is linked to cancer progression .

3. Enzyme Inhibition

- The compound's ability to interact with enzymes has been noted. It may modulate the activity of enzymes involved in metabolic pathways, which could be beneficial in drug development .

The biological activity of this compound is primarily attributed to its interaction with molecular targets such as enzymes and receptors. The bromine atom and carboxylic acid group enhance its binding affinity, allowing for effective modulation of biochemical pathways .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds, providing insights into the potential applications of this compound:

Case Study 1: Inhibition of d-Amino Acid Oxidase

- A study demonstrated that thiophene carboxylic acids could serve as potent inhibitors of DAO. The crystal structures revealed significant interactions between the enzyme and the inhibitor, suggesting a pathway for optimizing drug design .

Case Study 2: Anticancer Activity in NSCLC

- Research on related compounds indicated that certain derivatives could inhibit non-small cell lung cancer (NSCLC) cell lines. The inhibition was linked to cell cycle arrest and apoptosis induction . This suggests that this compound may have similar effects.

Comparative Analysis

A comparison with similar compounds helps elucidate the unique properties of this compound:

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Contains bromine and methyl groups | Potential anticancer and antimicrobial properties |

| 3,5-Dimethylthiophene-2-carboxylic acid | Lacks bromine; different reactivity | Limited biological activity |

| 4-Bromo-2-thiophenecarboxylic acid | Lacks methyl groups; different properties | Variable activity compared to target compound |

Q & A

Q. What are the established synthetic routes for preparing 4-Bromo-3,5-dimethylthiophene-2-carboxylic acid?

A common approach involves multi-step synthesis starting with halogenated thiophene derivatives. For example, a patent application (EP 4,374,877 A2) describes using Meldrum’s acid and toluene under reflux (90°C, 3 hours) to form intermediates, followed by reverse-phase column chromatography (0.1% formic acid water/acetonitrile) for purification . Key steps include:

- Intermediate formation : Reacting bromo-substituted precursors with Meldrum’s acid to generate carbonyl-containing intermediates.

- Purification : Reverse-phase chromatography to isolate the carboxylic acid derivative with ≥95% purity.

- Yield optimization : Adjusting stoichiometry (e.g., 2:1 molar ratio of Meldrum’s acid to substrate) improves yields to ~70% .

| Analytical Data from Synthesis |

|---|

| LCMS: m/z 294 [M+H]⁺ (intermediate) |

| HPLC retention time: 0.66 minutes (SQD-FA05 conditions) |

Q. How can reverse-phase chromatography be optimized for purifying this compound?

The patent method uses a mobile phase of 0.1% formic acid in water/acetonitrile, which enhances separation of polar intermediates. Critical parameters include:

- Gradient elution : Stepwise increases in acetonitrile (5% → 95%) improve resolution of carboxylic acid derivatives.

- Column selection : C18 stationary phases are preferred for brominated thiophenes due to their hydrophobicity .

Q. What analytical techniques validate the structure and purity of this compound?

- LCMS : Confirms molecular ion peaks (m/z 294 for intermediates) and detects impurities .

- HPLC : Retention time consistency under standardized conditions (e.g., 0.66 minutes for intermediates) ensures batch-to-batch reproducibility .

- ¹H/¹³C NMR : Assigns substituent positions (e.g., methyl and bromo groups on the thiophene ring).

Advanced Research Questions

Q. How do reaction conditions (solvent, temperature, catalysts) influence the yield and selectivity of this compound?

A Design of Experiments (DoE) approach can systematically evaluate variables:

- Solvent effects : Toluene promotes cyclization in the patent synthesis, while polar aprotic solvents (e.g., DMF) may alter reaction pathways .

- Temperature : Elevated temperatures (≥90°C) accelerate condensation but risk decomposition.

- Catalysts : Lewis acids (e.g., ZnCl₂) could enhance electrophilic substitution on the thiophene ring.

| Variable Optimization Example |

|---|

| Optimal temperature: 90°C (71% yield) |

| Suboptimal temperature: 60°C (yield drops to ~40%) |

Q. How can contradictions in spectroscopic data (e.g., LCMS vs. NMR) be resolved during analysis?

Discrepancies often arise from:

- Ionization artifacts in LCMS : Adduct formation (e.g., [M+Na]⁺) may obscure molecular ion detection. Use high-resolution MS (HRMS) for accurate mass confirmation.

- Impurity overlap in NMR : Pre-purification via preparative HPLC or recrystallization minimizes interference.

- Reference standards : Compare with structurally similar compounds (e.g., 4-Bromo-2-thiophenecarboxylic acid, CAS 16694-18-1) to validate assignments .

Q. What role does computational chemistry play in predicting reactivity for cross-coupling reactions involving this compound?

Density Functional Theory (DFT) calculations can:

- Map electron density : Identify reactive sites (e.g., bromine as a leaving group in Suzuki-Miyaura couplings).

- Predict steric effects : Methyl groups at the 3,5-positions may hinder coupling at the 2-carboxylic acid position.

- Compare with analogs : Studies on 2-amino-4-bromo-3,5-difluorobenzoic acid suggest halogen positioning significantly impacts reactivity in enzyme-binding assays .

Data Contradiction Analysis

Conflicting reports on reaction yields or purity may stem from:

- Purity of starting materials : Commercial bromothiophenes (e.g., 95% vs. 98% purity) affect stoichiometry .

- Chromatographic conditions : Mobile phase pH (e.g., formic acid vs. TFA) alters retention times and resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.